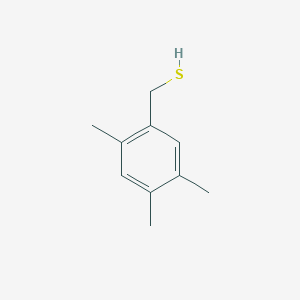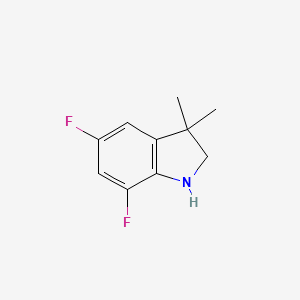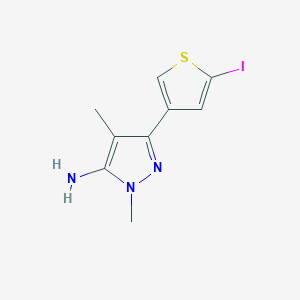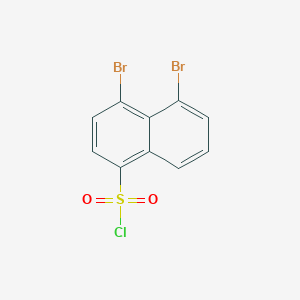
4,5-Dibromonaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromonaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₀H₅Br₂ClO₂S and a molecular weight of 384.47 g/mol . This compound is characterized by the presence of two bromine atoms, a sulfonyl chloride group, and a naphthalene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromonaphthalene-1-sulfonyl chloride typically involves the bromination of naphthalene followed by sulfonylation. One common method includes the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as carbon tetrachloride (CCl₄) under irradiation . The resulting dibromonaphthalene is then subjected to sulfonylation using chlorosulfonic acid (HSO₃Cl) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the sulfonyl chloride group, which is an electron-withdrawing group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the bromine atoms in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) and catalysts like iron (Fe) or aluminum chloride (AlCl₃) are commonly used.
Nucleophilic Substitution: Reagents include amines (e.g., NH₃), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols depending on the nucleophile used.
Oxidation and Reduction: Products may include brominated naphthalenes with varying degrees of oxidation states.
Aplicaciones Científicas De Investigación
4,5-Dibromonaphthalene-1-sulfonyl chloride is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Dibromonaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The bromine atoms can also participate in electrophilic aromatic substitution, making the compound versatile in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromonaphthalene: Similar in structure but lacks the sulfonyl chloride group.
4-Bromo-1-naphthalenesulfonyl chloride: Contains only one bromine atom.
Pefabloc SC: A sulfonyl fluoride compound used as a protease inhibitor.
Uniqueness
4,5-Dibromonaphthalene-1-sulfonyl chloride is unique due to the combination of two bromine atoms and a sulfonyl chloride group on the naphthalene ring. This unique structure imparts distinct reactivity and makes it valuable in various chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C10H5Br2ClO2S |
|---|---|
Peso molecular |
384.47 g/mol |
Nombre IUPAC |
4,5-dibromonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H5Br2ClO2S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H |
Clave InChI |
JHOUHPYNRSSOHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)Br)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
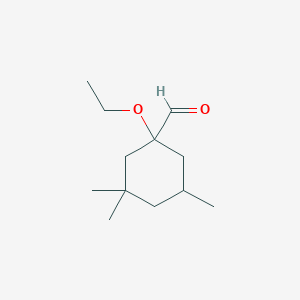

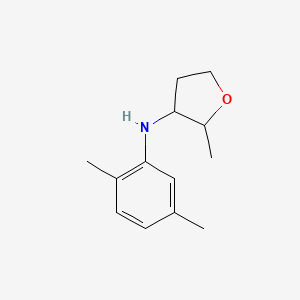

amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
